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Compound of Interest

Compound Name: (2-Iodoethyl)cyclopropane

CAS No.: 335449-19-9

Cat. No.: B1592595

Get Quote

Executive Summary
In nucleophilic substitution (

) reactions, cyclic alkyl iodides exhibit a non-linear reactivity profile distinct from their acyclic
counterparts. Unlike the predictable "Methyl > Primary > Secondary > Tertiary" trend seen in
acyclic systems, cyclic substrates are governed by Internal Strain (I-Strain)—the change in ring
strain energy as the hybridization shifts from

(tetrahedral, ~109.5°) in the ground state to

-like (trigonal bipyramidal, 120°) in the transition state.

Key Performance Ranking (Relative Rate

):

Cyclopentyl Iodide: High Reactivity (Comparable/Superior to acyclic secondary)

Cyclohexyl Iodide: Low Reactivity (Significant steric retardation)
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Cyclobutyl Iodide: Very Low Reactivity (High angle strain in TS)

Cyclopropyl Iodide: Inert (Prohibitive angle strain)

This guide analyzes the mechanistic underpinnings of these rates and provides a validated

protocol for kinetic benchmarking.

Mechanistic Analysis: The "I-Strain" Effect[1][2]
The critical determinant of reaction rate in cyclic systems is the ability of the ring to

accommodate the trigonal bipyramidal transition state.

The Transition State Geometry
In an

mechanism, the nucleophile attacks from the backside, forcing the three non-reacting
substituents into a planar arrangement.[1] This requires the internal bond angle of the ring
carbon to expand toward 120°.

Substrate-Specific Constraints
Cyclopentyl (5-membered):

Ground State: Envelope conformation (flexible).

Transition State: The move toward planarity (

) relieves some of the torsional (eclipsing) strain present in the ground state.

Result:Enhanced Reactivity. Often reacts faster than acyclic secondary iodides (e.g.,

isopropyl iodide) because the "tied-back" ring minimizes steric hindrance to the incoming

nucleophile compared to freely rotating acyclic alkyl chains.

Cyclohexyl (6-membered):

Ground State: Chair conformation (highly stable, angles near 109.5°).

Transition State: Achieving the planar TS requires ring flattening (half-chair-like),

introducing significant torsional strain. Furthermore, the incoming nucleophile faces 1,3-
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diaxial steric interactions with axial hydrogens.

Result:Retarded Reactivity. Rates are typically 10-100x slower than cyclopentyl systems.

Cyclobutyl (4-membered):

Constraint: Internal bond angles are ~90°.

Transition State: Forcing a 90° angle to accommodate a 120° geometry induces severe

angle strain.[2]

Result:Kinetic Barrier. Reaction is possible but significantly slower than 5- or 6-membered

rings.[3]

Cyclopropyl (3-membered):

Constraint: Internal bond angles are 60°.[3][4]

Transition State: The strain energy required to distort a 60° angle toward 120° is

insurmountable under standard

conditions.

Result:Inert. Cyclopropyl iodides do not undergo

reactions; ring opening or radical pathways are observed instead.

Comparative Performance Data
The following data normalizes reaction rates against Isopropyl Iodide (acyclic secondary

control).

Table 1: Relative

Reaction Rates of Cyclic Alkyl Halides Conditions: Reaction with strong nucleophile (e.g.,

,

) in aprotic solvent.
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Substrate Ring Size
Relative Rate (

)

Primary Kinetic
Barrier

Cyclopentyl Iodide 5 1.6
Minimal (Relief of

eclipsing strain)

Isopropyl Iodide

(Control)
Acyclic 1.0

Steric hindrance of

methyl groups

Cyclohexyl Iodide 6 0.01

1,3-diaxial steric

hindrance; Torsional

strain

Cyclobutyl Iodide 4 0.008
Severe Angle Strain (

)

Cyclopropyl Iodide 3 < 0.0001
Extreme Angle Strain (

)

Note: Data adapted from trends in cycloalkyl bromides/tosylates which parallel iodides [1, 2].

Visualization: Reactivity Hierarchy

Figure 1: Relative SN2 Reactivity Hierarchy driven by I-Strain
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Validated Experimental Protocol
To experimentally verify these rates in a drug development context, use the Finkelstein-like

Azide Displacement Protocol. This method is preferred over radio-labeling for safety and ease

of analysis via HPLC or NMR.
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Protocol: Kinetic Benchmarking with Sodium Azide
Objective: Determine

for the conversion of Cyclic-RI to Cyclic-

.

Reagents:

Substrates: Cyclopentyl iodide, Cyclohexyl iodide, Isopropyl iodide (Control).

Nucleophile: Sodium Azide (

).

Solvent: DMF (N,N-Dimethylformamide) - Polar Aprotic (accelerates

).

Internal Standard: Biphenyl (inert to reaction conditions).

Workflow:

Preparation (Stock Solutions):

Prepare 0.5 M solution of substrate in DMF.

Prepare 0.6 M solution of

in DMF.

Add Biphenyl (0.1 equiv) to the substrate solution.

Initiation:

Thermostat reaction vessel to 25°C (or 50°C for slower substrates like cyclohexyl).

Rapidly mix equal volumes of Substrate and Nucleophile solutions.

is defined at the moment of mixing.
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Sampling & Quench:

At defined intervals (e.g., 5, 10, 20, 40, 60 mins), remove a 100

aliquot.

Quench: Dispense into a vial containing 500

cold Water/Diethyl Ether mixture (1:1). The water partitions the unreacted azide and DMF;
the ether extracts the organic iodide and azide product.

Analysis:

Analyze the organic layer via GC-FID or

-NMR.

Monitor the disappearance of the

-proton signal of the Iodide (shifted downfield) vs. the appearance of the Azide product.

Calculation:

Plot

vs. time.

The slope represents the pseudo-first-order rate constant

(if azide is in excess) or use second-order integration.

Visualization: Experimental Workflow
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Figure 2: Kinetic Protocol for SN2 Rate Determination
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0.5M R-I in DMF
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2. Initiation
Add 0.6M NaN3

T = 25°C

3. Sampling Loop
Extract Aliquot at
t = 5, 10, 20... min

4. Quench
Partition: H2O / Et2O

5. Analysis
GC or NMR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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